molecular formula C13H8BrClO3 B3038623 (2E)-3-[5-(4-bromo-2-chlorophenyl)furan-2-yl]prop-2-enoic acid CAS No. 874592-37-7

(2E)-3-[5-(4-bromo-2-chlorophenyl)furan-2-yl]prop-2-enoic acid

Cat. No. B3038623
CAS RN: 874592-37-7
M. Wt: 327.56 g/mol
InChI Key: FHESYNCDSOLDNQ-ZZXKWVIFSA-N
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Description

(2E)-3-[5-(4-bromo-2-chlorophenyl)furan-2-yl]prop-2-enoic acid, or simply 5-bromo-2-chloro-4-furanpropionic acid (BCFPA), is a compound that has been studied extensively in recent years due to its potential applications in the field of medicinal chemistry and biochemistry. BCFPA is a novel compound that has been found to possess a wide range of biological activities, including anti-inflammatory, anti-oxidative, and anti-microbial activities. In addition, BCFPA has been found to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators. This compound has also been shown to possess anti-cancer properties and to be effective in the treatment of certain types of cancer.

Scientific Research Applications

Molecular Structure and Stability

  • The molecular conformational analysis and structural stability of (2E)-3-(3-chlorophenyl)prop-2-enoic anhydride, a compound structurally similar to the one , were investigated using density functional theory. The analysis included vibrational spectra, NBO analysis, and first hyperpolarizability, showing the molecule's potential for nonlinear optical properties due to its high first hyperpolarizability (Mary et al., 2014).

Synthesis and Biological Activity

  • Substituted 2-methylenhydrazino-4-aryl-4-oxobut-2-enoic acids and their derivatives were synthesized and displayed moderate anti-inflammatory, analgesic, and antimicrobial activity. This indicates the potential therapeutic applications of compounds related to the one (Пулина et al., 2009).

Synthesis Techniques and Derivatives

  • A domino amino-lactonisation of arylidene pyruvic acids in aqueous media was described, highlighting efficient synthesis methods that could be relevant to the compound (Shiri et al., 2013).
  • The synthesis and characterization of chalcone derivatives were studied, with potential implications for the synthesis methods and characterization of the compound (Salian et al., 2018).

Catalytic Synthesis and Molecular Modeling

  • Novel chalcone derivatives were synthesized, and ADMET, QSAR, and molecular modeling studies were conducted, indicating the compound's potential as a potent antioxidant agent. This could imply similar applications for the compound (Prabakaran et al., 2021).

Structural Analysis and Reactions

  • The structural analysis of two tetraketones and the theoretical investigation of the reactions involved in their preparation were conducted, which may provide insights into the structural and chemical properties relevant to the compound (Silva et al., 2018).

properties

IUPAC Name

(E)-3-[5-(4-bromo-2-chlorophenyl)furan-2-yl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrClO3/c14-8-1-4-10(11(15)7-8)12-5-2-9(18-12)3-6-13(16)17/h1-7H,(H,16,17)/b6-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHESYNCDSOLDNQ-ZZXKWVIFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)C2=CC=C(O2)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Br)Cl)C2=CC=C(O2)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-[5-(4-bromo-2-chlorophenyl)furan-2-yl]prop-2-enoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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